N-[5-(ethanesulfonyl)-2-hydroxyphenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Overview
Description
N-[5-(ethanesulfonyl)-2-hydroxyphenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an ethanesulfonyl group, a hydroxyphenyl group, and a phenoxyacetamide group, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethanesulfonyl)-2-hydroxyphenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the sulfonation of a hydroxyphenyl compound, followed by the introduction of the ethanesulfonyl group. Subsequent steps involve the formation of the phenoxyacetamide group through reactions with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethanesulfonyl)-2-hydroxyphenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethanesulfonyl group can be reduced to form corresponding sulfinyl or sulfhydryl derivatives.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while nucleophilic substitution of the phenoxyacetamide group may produce various amide derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis, it can be used to create new compounds with desired properties.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition or protein interaction assays.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating specific diseases, pending further research and clinical trials.
Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(ethanesulfonyl)-2-hydroxyphenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylphenyl derivatives and phenoxyacetamide derivatives, such as:
- **N-[5-(methylsulfonyl)-2-hydroxyphenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
- **N-[5-(ethanesulfonyl)-2-hydroxyphenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propionamide
Uniqueness
N-[5-(ethanesulfonyl)-2-hydroxyphenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanesulfonyl group provides unique reactivity, while the phenoxyacetamide group offers versatility in chemical modifications.
Properties
IUPAC Name |
N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO5S/c1-7-31(28,29)19-12-13-21(26)20(14-19)25-22(27)15-30-18-10-8-17(9-11-18)24(5,6)16-23(2,3)4/h8-14,26H,7,15-16H2,1-6H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRAXXXYFYHXGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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